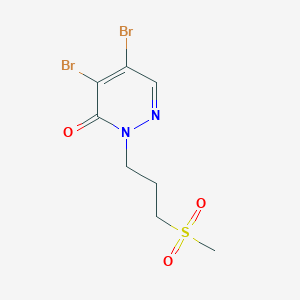![molecular formula C13H13BrClN3O B6647512 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647512.png)
4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one is a chemical compound that belongs to the class of pyridazinones. It is a potent and selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and differentiation. The compound has been extensively studied for its potential therapeutic applications in the treatment of cancer, particularly melanoma.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one involves the selective inhibition of BRAF. This protein kinase is involved in the regulation of cell growth and differentiation, and mutations in the gene encoding BRAF are commonly found in cancer cells. Inhibition of BRAF by the compound leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one are primarily related to its inhibition of BRAF. The compound has been shown to suppress the proliferation and survival of cancer cells, particularly melanoma cells. In addition, the compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be related to its inhibition of BRAF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one in lab experiments include its potency and selectivity as a BRAF inhibitor. The compound has been extensively studied and has been shown to be effective in the treatment of cancer, particularly melanoma. However, the compound also has limitations, such as its potential for off-target effects and toxicity. In addition, the compound may have limited efficacy in the treatment of cancers that do not harbor BRAF mutations.
Direcciones Futuras
There are several future directions for the study of 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one. One area of research is the development of combination therapies that include the compound with other targeted therapies or immunotherapies. Another area of research is the development of new BRAF inhibitors that have improved potency, selectivity, and safety profiles. Finally, the compound may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one involves a multi-step process. The starting material is 2-methyl-4-nitropyridine, which is converted into 2-methyl-4-aminopyridine through reduction with hydrogen gas over a palladium catalyst. The resulting amine is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 4-chloro-N-(2-methylpyridin-4-yl)benzamide. This intermediate is then treated with bromine in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
The selective inhibition of BRAF by 4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of cancer. BRAF mutations are commonly found in melanoma, and inhibitors of this protein kinase have been shown to be effective in the treatment of this disease. In addition, the compound has also been studied for its potential use in the treatment of other cancers, such as colorectal cancer and non-small cell lung cancer.
Propiedades
IUPAC Name |
4-bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O/c1-8(9-3-5-10(15)6-4-9)17-11-7-16-18(2)13(19)12(11)14/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFJJDWXQXDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC2=C(C(=O)N(N=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)

![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)
![1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea](/img/structure/B6647515.png)


![4-bromo-3-methyl-N-[(E)-pent-3-enyl]benzenesulfonamide](/img/structure/B6647536.png)
![3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6647545.png)
![2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol](/img/structure/B6647551.png)